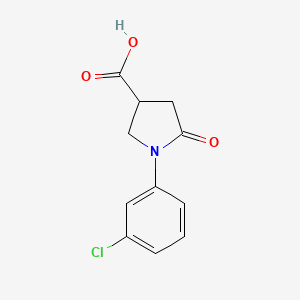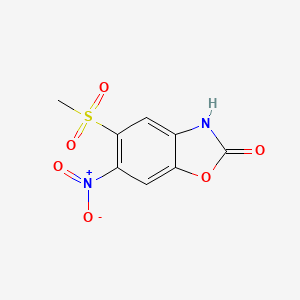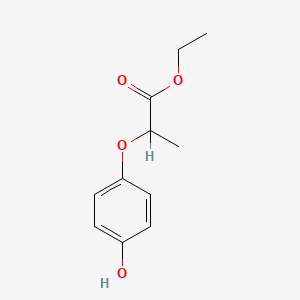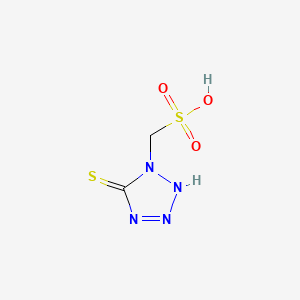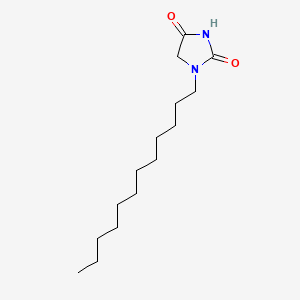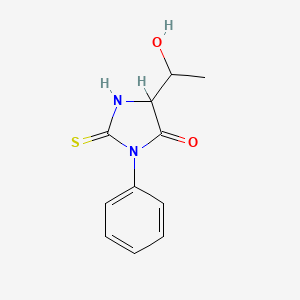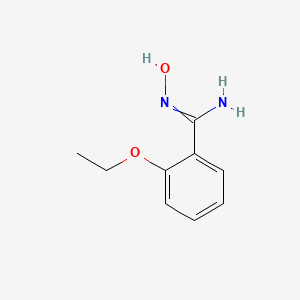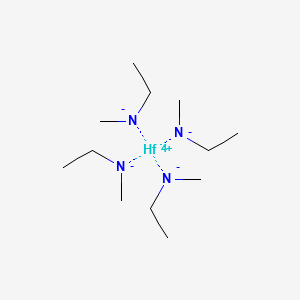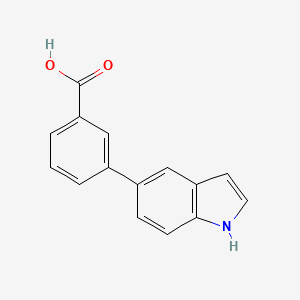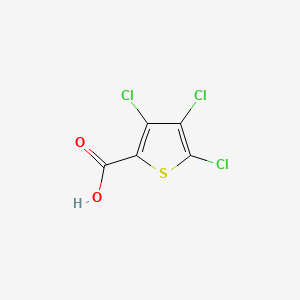![molecular formula C8H10BNO4 B1587093 [4-(methoxycarbamoyl)phenyl]boronic Acid CAS No. 850568-17-1](/img/structure/B1587093.png)
[4-(methoxycarbamoyl)phenyl]boronic Acid
Übersicht
Beschreibung
[4-(Methoxycarbamoyl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C8H10BNO4 and a molecular weight of 194.98 g/mol . This compound is known for its significant role in various chemical reactions and its extensive use in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(methoxycarbamoyl)phenyl]boronic acid typically involves the reaction of 4-bromoaniline with trimethyl borate in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at a temperature range of 80-100°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Methoxycarbamoyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols .
Reduction: It can be reduced to form boronic esters .
Substitution: This compound is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) are used in Suzuki-Miyaura coupling.
Major Products:
Phenols: from oxidation.
Boronic esters: from reduction.
Biaryl compounds: from substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
- Explored for its role in the development of boron-containing drugs with potential therapeutic applications .
Industry:
Wirkmechanismus
The mechanism of action of [4-(methoxycarbamoyl)phenyl]boronic acid involves its ability to form covalent bonds with diols and hydroxyl groups . This property is exploited in Suzuki-Miyaura coupling reactions , where the boronic acid moiety reacts with halides in the presence of a palladium catalyst to form biaryl compounds . The molecular targets and pathways involved include the formation of boronate esters and transmetalation processes .
Vergleich Mit ähnlichen Verbindungen
Comparison:
- 4-Methoxycarbonylphenylboronic acid has a similar structure but differs in the presence of a carboxyl group instead of a carbamoyl group .
- 4-Carboxyphenylboronic acid contains a carboxyl group and is used in similar reactions but has different reactivity and applications .
- 4-Methoxyphenylboronic acid lacks the carbamoyl group and is used in different contexts, particularly in organic synthesis .
Uniqueness: [4-(Methoxycarbamoyl)phenyl]boronic acid is unique due to its carbamoyl group , which imparts distinct reactivity and makes it suitable for specific applications in bioconjugation and drug development .
Eigenschaften
IUPAC Name |
[4-(methoxycarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-14-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZWCLBDQROHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391952 | |
| Record name | [4-(Methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-17-1 | |
| Record name | [4-(Methoxycarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



